molecular formula C15H11NO3 B1238456 N-(3-oxobenzo[f]chromen-2-yl)acetamide

N-(3-oxobenzo[f]chromen-2-yl)acetamide

Cat. No.: B1238456
M. Wt: 253.25 g/mol
InChI Key: GLGOAFMFRQOUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-oxobenzo[f]chromen-2-yl)acetamide is an organic compound with the molecular formula C15H11NO3 and is of significant interest in medicinal chemistry research . This acetamide-substituted chromenone derivative is built on a benzo[f]chromenone scaffold, a structural motif found in a class of compounds known for a wide spectrum of potential biological activities . Researchers investigate similar coumarin and chromenone-based analogues for their promising applications in neurodegenerative disease research. Specifically, such compounds have been studied as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which is a key therapeutic strategy for alleviating symptoms associated with conditions like Alzheimer's disease . Some dual-binding coumarin derivatives are known to interact with both the catalytic anionic site and peripheral anionic site (PAS) of the AChE enzyme . Beyond cholinesterase inhibition, related structures have shown potential for neuroprotective effects, anti-oxidative properties, and the ability to prevent beta-amyloid aggregation, making them valuable lead compounds in central nervous system (CNS) drug discovery . The compound's structure suggests potential for hydrogen bonding and polar interactions, which may influence its solubility profile in various solvents . This compound is intended for research purposes only in laboratory settings. This product is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle it in accordance with standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

N-(3-oxobenzo[f]chromen-2-yl)acetamide

InChI

InChI=1S/C15H11NO3/c1-9(17)16-13-8-12-11-5-3-2-4-10(11)6-7-14(12)19-15(13)18/h2-8H,1H3,(H,16,17)

InChI Key

GLGOAFMFRQOUSV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=CC3=CC=CC=C32)OC1=O

Canonical SMILES

CC(=O)NC1=CC2=C(C=CC3=CC=CC=C32)OC1=O

Origin of Product

United States

Advanced Synthetic Strategies and Mechanistic Insights for N 3 Oxobenzo F Chromen 2 Yl Acetamide

Total Synthesis Approaches to N-(3-oxobenzo[f]chromen-2-yl)acetamide

The synthesis of the benzo[f]chromenone core, the foundational structure of this compound, is often achieved through elegant and efficient chemical strategies. These methods prioritize atom economy, yield, and increasingly, environmental sustainability.

Multi-component Reactions (MCRs) and Green Chemistry Methodologies for Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a cornerstone for the synthesis of benzo[f]chromene derivatives. These reactions are highly efficient and align with the principles of green chemistry by reducing waste and energy consumption. A common approach involves the condensation of a naphthol derivative (such as 2-naphthol (B1666908) or a dihydroxynaphthalene), an aldehyde, and an active methylene (B1212753) compound. researchgate.netnih.gov

For instance, various 1H-benzo[f]chromene analogues have been synthesized via a three-component reaction of naphthalene-2,7-diol, various aromatic aldehydes, and malononitrile (B47326). nih.gov The use of microwave irradiation in these syntheses can significantly accelerate the reaction, often reducing reaction times from hours to mere minutes. nih.gov For example, heating the reactants with piperidine (B6355638) in ethanol (B145695) under microwave irradiation at 140 °C for two minutes has proven effective. nih.gov

Similarly, novel benzo[f]chromenes have been prepared from 2,3-dihydroxynaphthalene, malononitrile, and aldehydes using guanidine (B92328) hydrochloride as a catalyst under solvent-free conditions, further emphasizing the green aspects of this methodology. researchgate.net The introduction of fluorine atoms into the structure, known to enhance biological activities, has been achieved in the synthesis of related 2-amino-4H-benzo[g]chromene-5,10-dione derivatives using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an eco-friendly catalyst in acetonitrile. vjs.ac.vn These MCRs typically proceed through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. vjs.ac.vn

Table 1: Examples of Multi-component Reactions for Benzo[f]chromene Analogues

Starting Materials Catalyst/Conditions Product Type Reference
Naphthalene-2,7-diol, Aromatic Aldehydes, Malononitrile Piperidine, Microwave (400W, 2 min) 3-Amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitriles nih.gov
2,3-Dihydroxynaphthalene, Aldehydes, Malononitrile Guanidine hydrochloride, Solvent-free Benzo[f]chromenes researchgate.net
2-Hydroxy-1,4-naphthoquinone, Fluorinated Aldehydes, Malononitrile DABCO, Microwave 2-Amino-4H-benzo[g]chromene-5,10-dione-3-carbonitriles vjs.ac.vn
3-Acetyl-6-methyl-2H-chromen-2-one, Hydrazonoyl halides, Thiosemicarbazide Triethylamine (B128534), Ultrasonic irradiation 3-Thiazolyl-coumarin derivatives frontiersin.org

Catalytic Transformations in the Preparation of this compound and Related Structures

Catalysis is pivotal in the synthesis of the benzo[f]chromenone framework, offering pathways with high selectivity and efficiency. A direct synthetic analogue for N-acetylated chromenes has been demonstrated through a one-pot catalytic reaction of 4-hydroxycoumarin, benzaldehyde (B42025) analogues, and acetamide (B32628). globalresearchonline.net This condensation reaction, performed under reflux conditions using nano-Fe₂O₃ and nano-ZnO as surface catalysts, yields N-[(4-Hydroxy-2-oxo-2H-chromen-3-yl)-phenyl-methyl]-acetamides. globalresearchonline.net This strategy is highly relevant for the direct construction of the N-acetamido-substituted chromene core.

Another catalytic approach involves the reaction between triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates in the presence of naphthols. researchgate.net This process generates a vinyltriphenylphosphonium salt intermediate, which then undergoes an aromatic electrophilic substitution reaction with the naphtholate base to form the benzo[f]chromen-3-one ring system. researchgate.net

Furthermore, base catalysts like piperidine are commonly used in the multi-component synthesis of benzo[f]chromenes, as seen in the microwave-assisted reaction involving naphthalene-2,7-diol. nih.gov The choice of catalyst can significantly influence reaction efficiency and yield, with studies comparing various inorganic and organic catalysts to optimize the synthesis of chromeno[2,3-b]pyridines, a related heterocyclic system. researchgate.net

Table 2: Catalytic Systems for the Synthesis of Benzo[f]chromenone and Related Structures

Reactants Catalyst Product Reference
4-Hydroxycoumarin, Benzaldehydes, Acetamide nano-ZnO or nano-Fe₂O₃ N-[(Chromen-3-yl)-phenyl-methyl]-acetamides globalresearchonline.net
Naphthols, Dialkyl acetylenedicarboxylates, Triphenylphosphine Triphenylphosphine (reagent/catalyst) 3H-Benzo[f]chromen-3-ones researchgate.net
Naphthalene-2,7-diol, Aldehydes, Malononitrile Piperidine 9-Hydroxy-1H-benzo[f]chromene derivatives nih.gov
2-Hydroxy-1,4-naphthoquinone, Aldehydes, Malononitrile DABCO 2-Amino-4H-benzo[g]chromene-5,10-diones vjs.ac.vn

Chemical Transformations and Derivatization of the this compound Core Structure

The this compound scaffold is not merely a synthetic endpoint but also a versatile platform for further chemical modification. Derivatization can be targeted at the acetamide side chain or the fused ring system to explore structure-activity relationships.

Functionalization of the Acetamide Moiety

The acetamide group (-NHCOCH₃) offers several handles for chemical modification. A key strategy involves the synthesis of a 2-chloro-N-(chromen-yl)acetamide intermediate. This is typically achieved by reacting an amino-chromene precursor with chloroacetyl chloride. researchgate.net This chlorinated intermediate is a versatile building block, allowing for nucleophilic substitution at the alpha-carbon of the acetamide group. For example, it can be reacted with heterocyclic thiols, such as 1,3,4-oxadiazole-2-thiols, to generate more complex structures like N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. researchgate.net

Other functionalization methods, demonstrated on analogous flavonoid acetamides, include reacting the parent phenolic compound with ethyl chloroacetate (B1199739) in the presence of a base like K₂CO₃ to form an ester, which can then be converted to the primary amide using ammonium (B1175870) hydroxide. nih.gov Direct N-acylation is a fundamental method for creating the amide bond itself, as shown in the reaction of 2-aminothiophene-3-carbonitrile (B183302) with an activated carboxylic acid (acetyl chloride derivative) to form an N-acyl-acetamide. nih.gov

Table 3: Strategies for Functionalizing the Acetamide Moiety on Chromene and Analogue Cores

Precursor Reagent(s) Functionalization Type Resulting Structure Reference
7-Amino-4-methyl coumarin (B35378) 1. Chloroacetyl chloride; 2. 1,3,4-Oxadiazole-2-thiol Alpha-substitution on acetamide N-(chromenyl)-2-(oxadiazolylthio)acetamide researchgate.net
Quercetin (Flavonoid) 1. Thionyl chloride; 2. Ammonium hydroxide Conversion of carboxylic acid to acetamide Quercetin acetamide derivative nih.gov
7-Hydroxy-4-methylcoumarin 1. Ethyl bromoacetate; 2. Various amines Conversion of ester to substituted amides 2-(Coumarinyloxy)acetamide derivatives researchgate.net

Regioselective Modifications of the Benzo[f]chromenone System

Regioselective reactions aim to modify a specific position on the aromatic rings of the benzo[f]chromenone system. Such modifications are crucial for fine-tuning the electronic and steric properties of the molecule. For example, electrophilic substitution reactions can be directed to specific positions on the benzoyl portion of the scaffold. Azo coupling reactions, as demonstrated in the synthesis of azocoumarin derivatives, involve the reaction of a diazonium salt with the activated aromatic ring of a coumarin precursor, such as 2-hydroxy-5-(phenyldiazenyl)benzaldehyde, to introduce an azo group at a specific position. mdpi.com

The control of regioselectivity is also paramount during the initial construction of the ring system. The synthesis of benzo[c]chromen-6-ones, an isomer of the benzo[f] system, via a one-pot cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde highlights how the choice of reactants and reaction pathways dictates the final arrangement of the fused rings. researchgate.net Achieving regioselectivity often relies on the inherent electronic properties of the substrate and the careful selection of reagents and reaction conditions.

Cycloaddition and Rearrangement Reactions Involving Analogues

The pyranone ring of the benzo[f]chromenone system contains double bonds that could potentially participate in cycloaddition reactions, offering a route to complex polycyclic structures. While specific examples on the this compound molecule are not detailed, the principle is well-established for related heterocycles. For instance, Lewis acid-catalyzed [3+2] and formal [3+3] cycloaddition reactions are powerful tools for synthesizing fused heterocyclic systems like benzofurans and benzo[e] researchgate.netnih.govnih.govoxadiazines. researchgate.netnsf.govnih.gov These reactions typically involve the generation of a dipole that reacts with a dipolarophile to construct a new ring. nsf.govnih.gov The [2+2] cycloaddition of dichloroketene (B1203229) to an enol ether has been used as a key step in the synthesis of prostaglandin (B15479496) analogues, demonstrating the utility of this reaction type. rsc.org

Rearrangement reactions also represent a key transformation for related chromene structures. For example, certain 2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives, which contain a chromenone moiety, have been shown to undergo a facile rearrangement in an acidic medium to yield 5-hydroxypyrano[2,3-b]chromen-2(10aH)-ones. researchgate.net This indicates that the core scaffold can be dynamically altered under specific conditions to access different structural isomers.

Elucidation of Reaction Mechanisms in the Synthesis of this compound and its Analogues

The synthesis of this compound is not typically a single-step process but rather a multi-step sequence. A plausible and commonly employed strategy involves the initial construction of a versatile intermediate, 2-amino-3-cyanobenzo[f]chromene, followed by functional group transformations to yield the final product. The elucidation of the reaction mechanisms at each stage is critical for controlling the reaction and achieving the desired molecular architecture.

A widely accepted pathway for the formation of the initial 2-amino-4-aryl-4H-benzo[f]chromene-3-carbonitrile intermediate involves a one-pot, three-component reaction of an appropriate β-naphthol derivative, an aromatic aldehyde, and malononitrile. This reaction typically proceeds through a cascade of classical organic reactions, often catalyzed by a base such as piperidine. nih.govresearchgate.net

The proposed mechanism for this initial three-component reaction can be broken down into three key steps:

Knoevenagel Condensation: The reaction is initiated by the Knoevenagel condensation between the aromatic aldehyde and malononitrile. The basic catalyst deprotonates the acidic methylene proton of malononitrile, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of an arylidene malononitrile intermediate.

Michael Addition: The next step involves a Michael addition of the β-naphthol derivative to the electron-deficient double bond of the arylidene malononitrile. The basic catalyst facilitates the deprotonation of the hydroxyl group of the naphthol, forming a nucleophilic phenoxide ion. This phenoxide attacks the β-carbon of the activated alkene, leading to the formation of a new carbon-carbon bond and a resonance-stabilized intermediate.

Intramolecular Cyclization and Tautomerization: The final step is an intramolecular cyclization. The nitrile group in the intermediate is positioned to be attacked by the enolate oxygen, leading to the formation of the six-membered pyran ring characteristic of the chromene system. Subsequent tautomerization of the resulting imine to the more stable enamine affords the 2-amino-4-aryl-4H-benzo[f]chromene-3-carbonitrile.

A plausible subsequent two-step transformation of the 2-amino-3-cyanobenzo[f]chromene intermediate is necessary to arrive at the target molecule, this compound. This would involve the hydrolysis of the nitrile group and the acylation of the amino group.

Hydrolysis of the Nitrile and Decarboxylation: The cyano group at the 3-position can be hydrolyzed under acidic or basic conditions to a carboxylic acid. Subsequent decarboxylation of the resulting β-keto acid or a related derivative under thermal or catalytic conditions would lead to a 2-amino-benzo[f]chromen-3-one intermediate. The mechanism of nitrile hydrolysis involves the protonation of the nitrile nitrogen followed by nucleophilic attack of water, leading to a carboximidic acid which then tautomerizes and is further hydrolyzed to the carboxylic acid.

N-Acetylation: The amino group at the 2-position of the benzo[f]chromene ring can be readily acylated using acetyl chloride or acetic anhydride. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This is a classic nucleophilic acyl substitution reaction. In the case of acetyl chloride, the reaction proceeds with the elimination of hydrogen chloride, which is often scavenged by a non-nucleophilic base like triethylamine or pyridine (B92270) to drive the reaction to completion.

An alternative hypothetical one-pot synthesis could involve the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with N-acetylglycine, which could potentially lead to the formation of an oxazolone (B7731731) intermediate that then reacts further to form the desired product. However, this route is less documented for this specific system.

The following table summarizes the key mechanistic steps and intermediates in a plausible synthetic route to this compound.

StepReaction TypeReactantsKey IntermediatesCatalyst/Reagents
1Knoevenagel CondensationAromatic aldehyde, MalononitrileArylidene malononitrileBase (e.g., Piperidine)
2Michael Additionβ-Naphthol, Arylidene malononitrilePhenoxide adductBase (e.g., Piperidine)
3Intramolecular CyclizationPhenoxide adductIminochromene-
4TautomerizationIminochromene2-Amino-3-cyanobenzo[f]chromene-
5Nitrile Hydrolysis2-Amino-3-cyanobenzo[f]chromene2-Amino-3-carboxybenzo[f]chromeneAcid or Base
6Decarboxylation2-Amino-3-carboxybenzo[f]chromene2-Aminobenzo[f]chromen-3-oneHeat
7N-Acetylation2-Aminobenzo[f]chromen-3-oneThis compoundAcetyl chloride, Base

The following table details the reactants and products in the proposed multi-component synthesis of the key intermediate.

Reactant 1Reactant 2Reactant 3Product
β-NaphtholBenzaldehydeMalononitrile2-Amino-4-phenyl-4H-benzo[f]chromene-3-carbonitrile
2,7-Dihydroxynaphthalene4-ChlorobenzaldehydeMalononitrile2-Amino-4-(4-chlorophenyl)-7-hydroxy-4H-benzo[f]chromene-3-carbonitrile
2-Naphthol4-MethoxybenzaldehydeMalononitrile2-Amino-4-(4-methoxyphenyl)-4H-benzo[f]chromene-3-carbonitrile

Comprehensive Structural Characterization and Theoretical Analysis of N 3 Oxobenzo F Chromen 2 Yl Acetamide

Single-Crystal X-Ray Diffraction Studies of N-(3-oxobenzo[f]chromen-2-yl)acetamide and Related Compounds

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, an XRD analysis would provide accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state. While specific crystallographic data for the title compound is not widely published, analysis of related coumarin (B35378) and chromene acetamide (B32628) derivatives allows for a detailed prediction of its structural features. researchgate.netresearchgate.netnih.gov

Table 1: Predicted Crystallographic Data for this compound This data is hypothetical and based on values reported for structurally similar compounds.

ParameterPredicted Value
Crystal System Monoclinic or Triclinic
Space Group P2₁/n or P-1
Key Bond Lengths (Å)
C=O (Lactone)~1.73 Å
C=O (Amide)~1.65 Å
N-H~0.86 Å
C-N~1.35 Å
Key Intermolecular Interactions N–H···O hydrogen bonds, C–H···O contacts, π–π stacking
Dihedral Angle Angle between chromene plane and amide plane: 20-90°

Conformational Landscape and Dynamic Behavior Assessment through Advanced Spectroscopic Techniques (e.g., High-Field NMR, 2D NMR, Vibrational Spectroscopy for structural features)

While X-ray crystallography provides a static picture in the solid state, spectroscopic methods are invaluable for elucidating molecular structure and dynamics in solution.

High-Field and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the fused aromatic rings, the vinylic proton on the chromene ring, the N-H proton of the amide, and the methyl (CH₃) protons of the acetyl group. researchgate.net The amide N-H proton would likely appear as a broad singlet downfield.

The ¹³C NMR spectrum would show characteristic signals for the lactone and amide carbonyl carbons at the lower end of the spectrum (around 160-170 ppm). researchgate.net Aromatic and vinylic carbons would resonate in the 110-155 ppm range, while the methyl carbon would appear upfield. researchgate.net

Advanced 2D NMR techniques are essential for unambiguous assignment of these signals. youtube.com

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons within the aromatic rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton to its corresponding carbon. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity across quaternary carbons and confirming the placement of the acetamide group on the chromene ring.

Vibrational Spectroscopy (FT-IR and FT-Raman) Vibrational spectroscopy probes the functional groups within a molecule. mdpi.com The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of its carbonyl groups. researchgate.netksu.edu.sa The lactone C=O stretch is typically observed at a higher frequency (around 1720-1740 cm⁻¹) than the amide I band (C=O stretch, around 1650-1680 cm⁻¹). researchgate.netmdpi.com Other key signals include the N-H stretching vibration (around 3300-3400 cm⁻¹) and the C-H stretching of the aromatic and methyl groups. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amide (N-H)Stretching3300 - 3400
Aromatic (C-H)Stretching3000 - 3100
Methyl (C-H)Stretching2850 - 2960
Lactone (C=O)Stretching1720 - 1740
Amide I (C=O)Stretching1650 - 1680
Aromatic (C=C)Stretching1500 - 1600
Amide II (N-H bend, C-N stretch)Bending/Stretching1510 - 1570
C-O (Lactone)Stretching1050 - 1250

Computational Chemistry Applications in Understanding this compound's Structure and Reactivity

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of organic molecules. youtube.com Using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), one can perform a geometry optimization to find the lowest energy conformation of this compound. rsc.orgnih.gov

This optimized structure can then be used to calculate various properties:

Spectroscopic Data: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands. mdpi.comksu.edu.sa Similarly, NMR chemical shifts can be predicted to support experimental assignments.

Electronic Properties: DFT calculations provide information on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. ksu.edu.sa

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the charge distribution on the molecule's surface. ksu.edu.sa This map identifies electron-rich (nucleophilic) regions, such as around the carbonyl oxygens, and electron-poor (electrophilic) regions, like the amide proton, providing a guide to its intermolecular interactions and reactive sites. ksu.edu.sa

While DFT provides a static, minimum-energy picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility. nih.gov For this compound, an MD simulation would track the movements of all atoms over a period of nanoseconds. nih.gov

This approach is particularly useful for:

Conformational Analysis: MD can explore the different rotational conformations (rotamers) around key single bonds, such as the C2-N bond and the N-C(acetyl) bond, and determine their relative populations over time. nih.gov

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can model how the solvent influences the molecule's conformation and dynamics. nih.gov It can reveal the structure of the solvation shell and the nature of solute-solvent hydrogen bonds.

Quantum chemical calculations are essential for assessing the thermodynamic stability and potential reactivity of a molecule. u-tokyo.ac.jpnih.gov By computing the Gibbs free energy of different conformers, the most stable structure can be definitively identified. nih.gov

Furthermore, these methods can be used to model chemical reactions. nih.gov For this compound, one could investigate potential reaction pathways, such as the hydrolysis of the amide or lactone ring. This involves:

Identifying the structures of the reactants, products, and any intermediates.

Locating the transition state (TS) structure for each step of the reaction.

Calculating the activation energy (the energy difference between the reactant and the TS), which determines the reaction rate. u-tokyo.ac.jp

Such studies provide a mechanistic understanding of the molecule's chemical stability and how it might transform under various conditions. nih.gov

In Vitro Biological Target Engagement and Mechanistic Biological Studies of N 3 Oxobenzo F Chromen 2 Yl Acetamide

Enzyme Modulation and Inhibition Kinetics (e.g., Phospholipase C inhibition, Kinase inhibition, other relevant enzymatic targets)

While direct enzymatic inhibition studies for N-(3-oxobenzo[f]chromen-2-yl)acetamide have not been extensively reported, the activities of related coumarin (B35378) and chromene derivatives suggest potential targets. Coumarins are known to interact with a variety of enzymes critical to cellular processes. They have been noted for their ability to target pathways in cancer through mechanisms such as kinase inhibition and the inhibition of heat shock protein (HSP90). frontiersin.org

Similarly, other classes of chromenes have shown specific enzyme-targeting capabilities. For instance, 3-nitro-2H-chromene derivatives have been identified as having an excellent inhibitory profile against thioredoxin reductase (TrxR), an enzyme that has recently emerged as a promising target for antibacterial drugs. nih.gov Furthermore, certain acetamide (B32628) derivatives have been found to target bacterial enzymes, including DNA gyrases and kinases, which are crucial for bacterial survival and proliferation. nih.gov Given that this compound contains both a chromene core and an acetamide group, it is plausible that it could exhibit inhibitory activity against these or similar enzymatic targets. However, without direct experimental data, this remains a hypothesis based on structural analogy.

Receptor Interactions and Signal Transduction Pathway Perturbations (in cellular models, non-clinical)

Specific data on the receptor binding profile for this compound is not currently available in the scientific literature. However, the chromene (or coumarin) scaffold is a privileged structure in medicinal chemistry known to interact with various cellular signaling pathways.

Studies on analogous compounds show that conformational differences, such as positional isomerism and cis/trans conformations around the bond linking the chromene core to other parts of the molecule, can significantly influence the potential for pharmacological activity. nih.gov These structural nuances are critical for docking into receptor binding sites and subsequently perturbing signal transduction cascades. For example, coumarin derivatives have been shown to modulate pathways involved in cancer, such as those regulating angiogenesis, cell cycle, and apoptosis. frontiersin.org These effects are often initiated by interactions with specific cellular receptors or enzymes that trigger downstream signaling events. Without dedicated receptor-binding assays for this compound, its precise impact on cellular signaling remains an area for future investigation.

Molecular Mechanisms of Cytotoxicity in Cancer Cell Lines (focus on pathway analysis, not clinical efficacy)

The cytotoxic potential of this compound against cancer cell lines has not been specifically documented. However, the coumarin nucleus, a core component of its structure, is present in numerous compounds evaluated for their anticancer properties. frontiersin.orgindexcopernicus.com The mechanisms by which these related compounds exert cytotoxicity are diverse and target multiple cellular pathways.

Key pathways targeted by coumarin derivatives include:

Kinase Inhibition: Interfering with the activity of protein kinases that regulate cell growth and proliferation. frontiersin.org

Cell Cycle Arrest: Causing cells to halt at specific checkpoints in the cell cycle, preventing division. frontiersin.org

Heat Shock Protein (HSP90) Inhibition: Disrupting the function of chaperone proteins required for the stability of many oncogenic proteins. frontiersin.org

Inhibition of Angiogenesis, Carbonic Anhydrase, and Telomerase: Targeting various other processes essential for tumor growth and survival. frontiersin.org

A study on newly synthesized coumarin derivatives linked to a thiazole (B1198619) ring found that several compounds exhibited promising anticancer activity against the HEPG2-1 human liver cancer cell line. frontiersin.org While these findings relate to different coumarin structures, they highlight the potential of this chemical class to serve as a scaffold for cytotoxic agents, suggesting that this compound may warrant investigation for similar activities.

In Vitro Antimicrobial Action: Investigation of Molecular Targets and Resistance Mechanisms

The antimicrobial properties of this compound can be inferred from studies on its structural relatives. The benzo[f]chromene scaffold has been used to synthesize novel compounds with demonstrated antibacterial and antifungal properties. niscpr.res.in

One study on halogenated 3-nitro-2H-chromenes revealed potent activity against multidrug-resistant (MDR) Gram-positive bacteria, including S. aureus and S. epidermidis. nih.gov The most effective compound in that series, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, displayed minimum inhibitory concentrations (MICs) as low as 1–4 μg/mL. nih.gov The proposed mechanism for these nitrochromenes involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in bacteria. nih.gov

Separately, acetamide derivatives have also shown significant antibacterial potential. nih.govindexcopernicus.com Molecular docking studies of certain 2-mercaptobenzothiazole (B37678) acetamides suggest they may function by inhibiting bacterial kinases and DNA gyrases. nih.gov

Table 1: In Vitro Antibacterial Activity of a Structurally Related Chromene Derivative

Compound Bacterial Strain MIC (μg/mL)
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene Multidrug-Resistant S. aureus 4
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene Multidrug-Resistant S. epidermidis 1-4

Data sourced from a study on halogenated 3-nitro-2H-chromenes, which are structurally related to the subject compound. nih.gov

Bacterial resistance to such compounds could arise through established mechanisms like altering cell membrane permeability to reduce drug uptake or utilizing active efflux pumps to expel the agent from the cell. nih.govmdpi.com

Antioxidant and Pro-oxidant Activity Characterization at the Cellular and Molecular Level

The potential for this compound to act as an antioxidant is supported by research on similar chemical structures. Both coumarins and acetamides are moieties found in compounds with recognized antioxidant activity. indexcopernicus.com

A detailed study on a series of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives demonstrated significant antiradical activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. eco-vector.comresearchgate.net Quantum-chemical calculations in that study indicated that the highest occupied molecular orbital (HOMO), which exhibits electron-donating properties, was localized on the propenone fragment, confirming the likelihood of antiradical properties. eco-vector.com

Table 2: Antioxidant Profile of Structurally Related Chromen-2-one Derivatives

Assay Type Activity Finding Compound Class Reference
DPPH Radical Scavenging High antiradical activity (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives eco-vector.comresearchgate.net
Superoxide Radical Scavenging Moderate to high activity 2H-chromen-2-one derivatives researchgate.net

Structure Activity Relationship Sar and Computational Modeling of N 3 Oxobenzo F Chromen 2 Yl Acetamide Analogues

Systematic SAR Studies: Impact of Structural Modifications on Biological Interactions

Systematic Structure-Activity Relationship (SAR) studies on the benzo[f]chromene scaffold have provided crucial insights into how chemical modifications influence biological activity. The pharmacological properties of these compounds are highly dependent on the substitution pattern. researchgate.net

For instance, in the development of 1H-benzo[f]chromene derivatives as anti-proliferative agents, the nature and position of substituents on the aryl moiety at the C-1 position were found to be critical for cytotoxic behavior. nih.gov A rational design strategy compared derivatives with a methoxy (B1213986) group at the C-9 position to previously studied compounds with a bromine atom at the same position, highlighting the importance of this part of the molecule for activity. nih.gov

SAR analysis of related 3H-benzo[f]chromen chalcone (B49325) derivatives identified that flexibility in the molecular structure, often achieved with a linker chain, is a key aspect. researchgate.net Specifically, for MAO-A inhibition, π-π stacking interactions with key amino acid residues were noted, suggesting that aromatic features are crucial for binding. researchgate.net Studies on other coumarin (B35378) derivatives have shown that substitutions at positions 3 and 4 of the coumarin ring can be more effective than modifications at other positions, such as position 6. nih.gov

The introduction of different functional groups leads to varied biological outcomes. For example, in a series of substituted benzocoumarin derivatives, compounds featuring methoxy groups on an aromatic ring demonstrated excellent activity in antioxidant and anticancer assays compared to the standard drug. semanticscholar.org Conversely, those with nitro and chloro groups also displayed promising, albeit different, activity profiles. semanticscholar.org This indicates that electronic effects (electron-donating vs. electron-withdrawing groups) play a significant role in modulating the biological interactions of the core structure.

Core ScaffoldPosition of ModificationSubstituent TypeImpact on Biological ActivityReference
1H-benzo[f]chromeneC-1 (Aryl moiety)Various substituentsCritical for cytotoxic behavior against cancer cell lines. nih.gov
1H-benzo[f]chromeneC-9Methoxy vs. BromineSignificantly alters anti-proliferative activity, demonstrating the importance of this position. nih.gov
3H-benzo[f]chromen chalconeLinker ChainFlexible carbon chainFlexibility is a key determinant for MAO-A inhibition. researchgate.net
BenzocoumarinAromatic RingMethoxy groups (-OCH3)Showed excellent antioxidant and anticancer activity. semanticscholar.org
BenzocoumarinAromatic RingNitro (-NO2), Chloro (-Cl) groupsDisplayed promising antibacterial activity. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical equations that correlate the chemical structure of compounds with their biological activities. researchgate.net This approach is instrumental in predicting the activity of new, unsynthesized derivatives, thereby saving significant time and resources in drug discovery. researchgate.netnih.gov

For coumarin derivatives, various QSAR models have been developed to predict activities ranging from antioxidant to anticancer and enzyme inhibition. nih.govnih.gov These models are typically built using techniques like Multiple Linear Regression (MLR), often combined with feature selection methods such as the Genetic Algorithm (GA). nih.gov The robustness and predictive power of these models are rigorously validated using internal and external validation methods. nih.gov

A study on antioxidant coumarin derivatives generated a robust two-descriptor MLR model with high statistical significance (r² = 0.924 for the training set and r²ext = 0.887 for the test set). nih.gov The key descriptors in this model revealed that molecular complexity, the capacity for hydrogen bond donation, and lipophilicity are crucial parameters for describing antioxidant activity. nih.gov Similarly, a QSAR analysis of coumarin analogs as antiproliferative agents against HepG2 cells resulted in reliable linear models that could be used to design novel anticancer agents. nih.gov

In the context of antifungal activity, GA-MLR-based QSAR studies on coumarin analogues identified atomic properties like polarizability and atomic van der Waals volume as important descriptors for inhibitory activity. benthamdirect.com The statistical quality of these models is confirmed by parameters such as the squared correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation coefficient (R²Pred). benthamdirect.com

Compound ClassBiological ActivityQSAR Model TypeKey Statistical ParametersImportant DescriptorsReference
Coumarin DerivativesAntioxidantMLRr² = 0.924, r²ext = 0.887Complexity, H-bond donor capacity, Lipophilicity nih.gov
Coumarin AnalogsAntiproliferative (HepG2)GA-MLRr² = 0.670 - 0.692Structural features related to cell toxicity nih.gov
Coumarin AnaloguesAntifungal (Candida albicans)GA-MLRR² = 0.830, Q² = 0.758, R²Pred = 0.610Atomic polarizability, Atomic van der Waals volume benthamdirect.com
Coumarin DerivativesAntifungal (M. phaseolina)Genetic AlgorithmR²tr = 0.78, R²ext = 0.67, Q²loo = 0.67Importance of electronegative atoms from hydroxyl and acetyl groups mdpi.com

Molecular Docking and Virtual Screening for Putative Biological Targets of N-(3-oxobenzo[f]chromen-2-yl)acetamide and its Derivatives

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. pcbiochemres.com It is widely used to screen virtual libraries of compounds against a specific biological target and to elucidate the molecular basis of ligand-target interaction. nih.govmdpi.com

For derivatives of the core coumarin and chromene structures, molecular docking has been employed to identify and validate a range of putative biological targets. For instance, virtual screening of chromene-3-carboxamide derivatives led to the discovery of potent inhibitors of the aldo-keto reductase AKR1B10, a therapeutic target in several cancers. nih.gov The most potent compound identified in that study inhibited the enzyme with a Ki value of 2.7 nM. nih.gov

In the context of Alzheimer's disease, coumarin derivatives have been docked against targets like acetylcholinesterase (AChE). nih.govnih.gov These studies revealed that the coumarin ring can wedge between residues of the catalytic active site (CAS) and can be anchored into the enzyme's gorge via hydrogen bonds with specific amino acid residues like Tyr130. nih.gov

Docking studies have also been instrumental in designing coumarin derivatives as anti-breast cancer agents by targeting the VEGFR-2 receptor. pcbiochemres.com By identifying a template compound with a good docking score, researchers were able to design novel derivatives with even better predicted binding affinities through the addition of electron-releasing groups. pcbiochemres.com Other investigated targets for coumarin derivatives include tyrosinase, where docking authenticated experimental findings and identified key interactions with core residues, and N-myristoyltransferase (NMT), a potential antifungal target. benthamdirect.commdpi.com

Compound ClassPutative Biological TargetKey Findings from Docking/ScreeningReference
Chromene-3-carboxamide derivativesAKR1B10 (Aldo-keto reductase)Virtual screening identified potent competitive inhibitors (Ki = 2.7 nM for the best hit). nih.gov
Coumaryl-thiazole derivativesAcetylcholinesterase (AChE)The coumarin ring binds in the active site gorge, forming H-bonds with Tyr130. nih.gov
Coumarin derivativesVEGFR-2 ReceptorDocking guided the design of novel derivatives with improved binding affinities for anti-breast cancer potential. pcbiochemres.com
Coumarin–triazole hybridsTyrosinaseIn silico modeling authenticated experimental results and identified key interactions with protein core residues. mdpi.com
Coumarin analoguesN-myristoyltransferase (NMT)The most active analogue docked deeply within the binding pocket, forming hydrogen bonds with multiple residues. benthamdirect.com
Coumarin derivativesCarbonic Anhydrases (CAs)Substituents at positions 3 or 4 of the coumarin ring showed better binding coupling energy. biointerfaceresearch.com

Pharmacophore Modeling and Lead Optimization Strategies (theoretical, non-clinical)

A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. dovepress.com Pharmacophore modeling is a powerful tool in lead optimization, as it helps to identify the crucial chemical features responsible for a compound's biological activity and to guide the design of new molecules with enhanced potency. nih.govnih.gov

For antioxidant coumarin derivatives, pharmacophore modeling has been used alongside other QSAR methods to identify essential structural attributes. mdpi.com These models infer that the fused benzene (B151609) ring and the oxygen atom of the pyran ring, which are core components of the this compound structure, represent the prime pharmacophoric features for antioxidant activity. mdpi.comnih.gov The development of a pharmacophore model often involves aligning a set of active molecules to extract their common features. dovepress.com

Lead optimization is a crucial stage in drug discovery where a lead compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov Theoretical, non-clinical lead optimization strategies for coumarin-based compounds are guided by the findings from SAR, QSAR, and pharmacophore models. For example, based on a pharmacophore model for antibacterial activity, new coumarin derivatives can be designed to better fit the required spatial arrangement of features. nih.gov

Strategies for optimization can include:

Direct Chemical Manipulation: Altering functional groups on the benzo[f]chromene scaffold, such as modifying the acetamide (B32628) group or substituting different groups on the aromatic rings, to enhance binding affinity with a target. nih.gov

Isosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or other properties without losing activity.

Structure-Based Design: Using the information from molecular docking studies to design modifications that introduce new, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein. nih.gov

Fragment-Based Growing: Attaching new chemical fragments to the core structure to explore additional binding pockets within the target site, guided by the unoccupied space identified in docking simulations.

These theoretical strategies allow for the rational design of next-generation this compound derivatives with potentially superior biological profiles.

Interdisciplinary Applications and Research Frontiers for N 3 Oxobenzo F Chromen 2 Yl Acetamide Excluding Direct Human Therapeutic Use

Development as Fluorescent Probes and Sensors in Analytical and Biological Research

The benzo[f]chromen-2-one (also known as benzo[f]coumarin) scaffold, which forms the core of N-(3-oxobenzo[f]chromen-2-yl)acetamide, is a well-established fluorophore. This class of compounds is recognized for its significant electro-optical properties, including high fluorescence, large Stokes shifts, and high photoluminescence quantum yields. nih.gov The fusion of a benzene (B151609) ring to the basic coumarin (B35378) structure creates a π-extended system, which typically results in redshifted absorption and emission spectra and improved fluorescence quantum yields compared to simpler coumarins. nih.govacs.org

Research into various benzo[f]coumarin derivatives demonstrates their utility as fluorescent sensors. The introduction of different functional groups onto the benzocoumarin core can modulate its photophysical properties, leading to the development of selective chemosensors. For instance, certain push-pull substituted coumarins, where electron-donating and electron-accepting groups are present, exhibit sensitivity to their environment (solvatochromism) and pH. nih.gov Specific derivatives have been designed as "turn-off" fluorescent sensors for ferric ions (Fe³⁺) and "turn-on" sensors for aluminum ions (Al³⁺) and lead ions (Pb²⁺). nih.goviaea.org The fluorescence of these sensors is either quenched or enhanced upon binding with the target metal ion, allowing for quantitative detection. nih.goviaea.org

Given these precedents, this compound holds considerable promise as a platform for developing novel fluorescent probes. The acetamide (B32628) group at the 2-position and the oxo group at the 3-position act as electron-withdrawing components, which, combined with the π-conjugated benzo[f]chromenone system, could be tailored for specific sensing applications in analytical chemistry and non-human biological research.

Table 1: Photophysical Properties of Selected Benzo[h]chromene and Benzo[f]coumarin Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential of this chemical family.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Application/FeatureReference
2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile394420260.06 (free), 0.132 (with Pb²⁺)'Turn-on' fluorescent sensor for Pb²⁺ iaea.org
Benzo[f]coumarin derivative 4eNot specified~480Not specifiedGoodFluorescence turn-off with Fe³⁺, enhanced with Al³⁺ nih.govacs.org
Benzo[f]coumarin derivative 4fNot specified~480Not specifiedGoodFluorescence turn-off with Fe³⁺, enhanced with Al³⁺ nih.govacs.org

Integration into Advanced Materials Science: Optoelectronic and Photophysical Properties

The unique photophysical properties of benzo[f]coumarins make them attractive candidates for integration into advanced materials. The π-conjugated structure inherent to these compounds is central to their potential in material science. acs.org The "push-pull" effect, created by the strategic placement of electron-donating groups (donors) and electron-withdrawing groups (acceptors) on the coumarin ring system, can lead to significant intramolecular charge transfer (ICT). nih.gov This ICT character is responsible for their strong light emission and other key photonic properties. sci-hub.se

Expanding the coumarin core to a benzo[f]coumarin system enhances these properties, making them suitable for various optoelectronic applications. kaist.ac.kr The linear conjugation in benzo[f]coumarins is favorable for charge transfer, and their emission behavior can be highly dependent on the polarity of their environment. kaist.ac.kr These characteristics are highly sought after for applications such as organic light-emitting diodes (OLEDs), dye lasers, and nonlinear optical materials. The high photostability of the coumarin family further enhances their suitability for such durable material applications. sci-hub.se

While specific optoelectronic data for this compound are not available, its structure contains the essential benzo[f]coumarin core and an electron-withdrawing acetamide substituent. This configuration suggests that the molecule likely possesses interesting photophysical properties that could be harnessed in materials science, potentially as a building block for larger conjugated systems, a dopant in polymer matrices to confer fluorescent properties, or as a component in photosensitive materials.

Contributions to Agrochemistry and Crop Protection (e.g., mechanistic studies on plant pathogens or growth regulation)

The coumarin class of compounds, to which this compound belongs, has demonstrated significant potential in the field of agrochemistry, particularly as antifungal agents. nih.govnih.gov Natural products are increasingly evaluated for pesticidal activities to develop more ecologically sound alternatives to conventional pesticides. nih.gov Coumarins, which are naturally present in plants like clover and grasses, are believed to function as part of the plants' own chemical defense mechanisms. nih.gov

Studies have shown that coumarin and its derivatives can effectively inhibit the growth of a range of economically important and phylogenetically diverse soil-borne plant pathogens. nih.govnih.gov Research has documented the in-vitro efficacy of coumarin derivatives against fungi such as Macrophomina phaseolina (the cause of charcoal rot), Pythium spp. (a cause of seedling blight), Sclerotium rolfsii, and Rhizoctonia solani. nih.govresearchgate.net In some cases, novel halogenated coumarin derivatives showed higher antifungal activity and stability than the parent coumarin compound, displaying 100% inhibition of fungal growth for over three weeks in laboratory assays. nih.gov The mechanism of action in some fungi, such as Candida albicans, has been linked to the induction of apoptosis, a form of programmed cell death. nih.govfrontiersin.org

Although no studies have specifically tested this compound against plant pathogens, its core chemical structure suggests it could be a valuable subject for such research. Mechanistic studies involving this compound could help elucidate the specific structural features required for potent antifungal activity within the coumarin class, contributing to the rational design of new, effective crop protection agents.

Table 2: Antifungal Activity of Coumarin and Related Derivatives Against Plant Pathogens

CompoundTarget PathogenObserved EffectReference
CoumarinSclerotium rolfsiiInhibited mycelial growth by 98.7% at 250 ppm researchgate.net
CoumarinRhizoctonia solaniInhibited mycelial growth by 89.7% at 250 ppm researchgate.net
Novel Halogenated Coumarin DerivativesMacrophomina phaseolina, Pythium spp.Effective in-vitro inhibition of fungal growth nih.gov
Coumarin ComplexesSoil-borne fungal pathogens, Plant fungal pathogensInhibitory activity demonstrated nih.gov

Role in Environmental Chemistry: Degradation Studies and Ecotoxicological Mechanisms (in non-human models)

The environmental fate and ecotoxicology of this compound have not been specifically documented. However, insights can be drawn from studies on the parent compound, coumarin, and general principles of xenobiotic degradation. Complex aromatic compounds can be persistent in the environment, and understanding their degradation pathways and potential toxicity to non-human organisms is crucial. mdpi.com

The ecotoxicological profile of coumarin has been studied in rodent models, where its hepatotoxicity is recognized. This toxicity is species-specific and is thought to be caused by a metabolic activation process. The key step is the formation of coumarin 3,4-epoxide, a reactive intermediate, by liver enzymes. nih.gov This epoxide can then rearrange to form o-hydroxyphenylacetaldehyde (o-HPA), which is implicated in the toxic effects. nih.gov Studies have shown that the rate of this bioactivation step varies significantly between species, which could translate to different ecotoxicological risks for various organisms in the environment. nih.gov This metabolic pathway serves as a primary model for investigating the potential ecotoxicological mechanisms of its derivatives.

Regarding environmental degradation, xenobiotics with aromatic rings are often subject to microbial degradation or advanced oxidation processes. mdpi.comresearchgate.net For instance, advanced oxidation processes like UV/H₂O₂ treatment are effective at degrading other complex cyclic compounds found in wastewater by generating highly reactive hydroxyl radicals. frontiersin.orgfrontiersin.org The degradation of this compound in soil or aquatic environments would likely involve microbial pathways that cleave the aromatic rings or modify the side chains. Investigating its persistence, potential for bioaccumulation, and degradation products in non-human models (e.g., aquatic invertebrates like Daphnia magna, algae, or zebrafish) would be a critical research frontier to assess its environmental impact.

After conducting a comprehensive search for scientific literature concerning the analytical methodologies for the specific chemical compound "this compound," it has been determined that there is no publicly available research data that directly addresses the detection and quantification of this molecule.

The search results yielded information on related but structurally distinct compounds, such as other acetamide derivatives or compounds containing a chromene core. However, presenting data from these different molecules would not be scientifically accurate for "this compound" and would violate the strict requirement to focus solely on the specified compound.

Due to the absence of specific research findings, data tables, and methodologies for "this compound," it is not possible to generate the thorough, informative, and scientifically accurate article as requested in the provided outline. An article created without this specific data would be speculative and would not meet the required standards of accuracy and adherence to the subject.

Therefore, the requested article cannot be provided at this time.

Future Perspectives and Challenges in N 3 Oxobenzo F Chromen 2 Yl Acetamide Research

Exploration of Novel Synthetic Paradigms and Sustainable Production Methods

The advancement of research on N-(3-oxobenzo[f]chromen-2-yl)acetamide is fundamentally linked to the development of efficient and sustainable methods for its synthesis. Traditional multi-step synthetic protocols are often hampered by low yields and the use of hazardous reagents. Future efforts will likely focus on pioneering new synthetic strategies that are both environmentally benign and economically viable.

One promising avenue is the adoption of green chemistry principles. For instance, microwave-assisted organic synthesis (MAOS) has been successfully used to produce related 1H-benzo[f]chromene derivatives, significantly reducing reaction times and improving yields. nih.gov The application of microwave irradiation to the key condensation steps required to build the this compound core could offer a more sustainable production route. nih.gov Similarly, the use of biocatalysts or eco-friendly catalysts, such as zirconium (IV) chloride, which has been used for other coumarin (B35378) syntheses, could minimize the environmental footprint. researchgate.net

Another area of exploration involves one-pot reactions and tandem catalysis. A one-pot photochemical synthesis has been reported for π-expanded coumarins, demonstrating the potential for complex molecular architectures to be assembled with high efficiency. acs.org Research into similar protocols, perhaps combining condensation and cyclization steps, could streamline the synthesis of the target acetamide (B32628). The synthesis of a closely related compound, 3-Oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)-2-(2-phenylhydrazono)propanal, confirms the feasibility of creating complex derivatives from the 3-oxo-3H-benzo[f]chromen-2-yl core, providing a foundational methodology that can be adapted. researchgate.net

Synthetic StrategyPotential AdvantageRelated Research Example
Microwave-Assisted SynthesisReduced reaction time, increased yieldSynthesis of 1H-benzo[f]chromene derivatives nih.gov
Green CatalysisEnvironmentally friendly, reduced wasteZirconium (IV) chloride catalyzed coumarin synthesis researchgate.net
One-Pot ReactionsIncreased efficiency, atom economyPhotochemical synthesis of π-expanded coumarins acs.org
Tandem CyclizationStreamlined multi-step processesVilsmeier reaction for pyrazolyl benzocoumarin researchgate.netnih.gov

Challenges in this domain include achieving high regioselectivity during the functionalization of the benzo[f]chromenone core and ensuring the stability of the acetamide group under various reaction conditions. Overcoming these hurdles will be critical for producing sufficient quantities of the compound for extensive biological and materials testing.

Discovery of Unconventional Biological Functions and Interactions

The coumarin family, to which this compound belongs, is renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netchemmethod.comnih.gov Future research is expected to uncover unconventional biological roles for this specific benzo[f]coumarin derivative, moving beyond these well-trodden paths.

Derivatives of the parent benzo[f]coumarin scaffold have already shown significant and diverse bioactivities. For example, novel benzo[f]coumarin derivatives bearing a pyrimidine (B1678525) unit have been identified as potent inhibitors of acetylcholinesterase (AChE), suggesting a potential therapeutic application in neurodegenerative diseases like Alzheimer's. ugm.ac.id Other studies have demonstrated that various benzo[f]coumarin compounds possess strong antimicrobial activity against pathogenic bacteria and fungi. researchgate.netnih.gov

Perhaps most compelling is the emerging evidence of potent anticancer activity. Synthesized 1H-benzo[f]chromene derivatives have demonstrated significant cytotoxic effects against multidrug-resistant cancer cell lines, inducing cell cycle arrest and apoptosis. nih.gov A compound with a core structure very similar to the title compound has been investigated for its antitumor activities against human breast and liver cancer cell lines, with some derivatives showing promising results. researchgate.net This positions this compound as a candidate for investigation as a next-generation oncology agent, potentially acting on novel or multiple biological targets.

Future research should aim to:

Screen the compound against a wide array of biological targets, including kinases, proteases, and epigenetic modulators.

Elucidate its mechanism of action in promising areas like cancer and neuroinflammation.

Investigate its potential as a modulator of protein-protein interactions, a challenging but increasingly important area of drug discovery.

A significant challenge will be identifying the specific cellular targets and pathways through which this compound exerts its effects. This will require a combination of high-throughput screening, proteomic and genomic analyses, and detailed biochemical assays.

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Biology

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the study of this compound is no exception. researchgate.net These computational tools can accelerate research by predicting biological activities, optimizing molecular structures, and identifying potential drug-target interactions before a compound is ever synthesized in the lab. researchgate.netmdpi.com

For the benzo[f]coumarin scaffold, AI can be employed in several key areas:

Predictive Toxicology: ML models trained on large datasets of chemical structures and their associated toxicities can predict the potential adverse effects of this compound and its future derivatives, helping to prioritize safer lead compounds early in the discovery process. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR): By analyzing how structural modifications to the benzo[f]coumarin ring affect biological activity, AI algorithms can build predictive QSAR models. researchgate.net These models can guide chemists in designing new derivatives with enhanced potency and selectivity.

Virtual Screening and Target Identification: AI-driven platforms can screen vast virtual libraries of biological targets to identify which proteins this compound is most likely to bind to. researchgate.net This can rapidly generate hypotheses about the compound's mechanism of action, which can then be validated experimentally. researchgate.netresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high binding affinity to a target and good pharmacokinetic profiles. rsc.org

AI/ML ApplicationObjectivePotential Impact
Predictive ToxicologyForecast potential toxicity of derivativesPrioritize safer compounds, reduce late-stage failures chemrxiv.org
QSAR ModelingRelate chemical structure to biological activityGuide rational design of more potent analogues researchgate.net
Virtual ScreeningIdentify likely biological targetsAccelerate mechanism of action studies researchgate.net
De Novo DesignGenerate novel, optimized molecular structuresCreate next-generation therapeutic candidates rsc.org

The primary challenge in this area is the availability of high-quality data. The accuracy of AI predictions is heavily dependent on the size and quality of the training datasets. For a relatively understudied scaffold like benzo[f]chromenone, initial experimental data will be crucial to build robust and reliable predictive models.

Designing Next-Generation Molecular Probes and Tools Based on this compound Scaffolds

Beyond direct therapeutic applications, the unique photophysical properties of the coumarin core make it an excellent platform for developing molecular probes and diagnostic tools. The extended π-system of the benzo[f]chromenone structure is likely to impart favorable fluorescent properties, such as a large Stokes shift and high quantum yield, which are desirable for bioimaging applications.

Research on the related benzo[g]coumarin isomer has shown that these molecules can serve as red/far-red fluorescent probes for two-photon microscopy, allowing for deep-tissue imaging of biologically important species like metal ions and reactive oxygen species. nih.gov It is highly probable that the this compound scaffold could be similarly exploited. By attaching specific recognition moieties to the core structure, researchers could design probes that light up in the presence of specific enzymes, disease biomarkers, or cellular organelles.

Future directions for developing molecular tools include:

Fluorescent Labeling: The acetamide group could be modified to attach the benzo[f]chromenone core to other molecules, such as peptides or antibodies, creating fluorescently labeled ligands for receptor binding assays and imaging. nih.gov

Activatable Probes: Designing probes that are "turned on" only after reacting with a specific analyte (e.g., an enzyme associated with a particular cancer) would enable highly specific imaging with low background noise.

Theranostic Agents: Combining the inherent biological activity of the scaffold with its fluorescent properties could lead to the development of theranostic agents—compounds that simultaneously visualize and treat diseased tissue.

The main challenge will be to fine-tune the photophysical properties of the scaffold through chemical modification without compromising its biological activity or specificity as a probe. This requires a delicate balance between medicinal chemistry and materials science, representing a truly interdisciplinary frontier for research into this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.